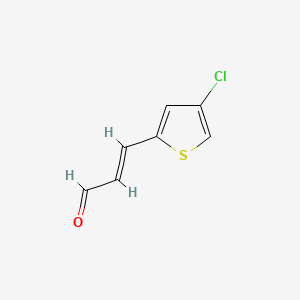
1H-indazole-1-carbonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-1-carbonylchloride is a chemical compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indazole-1-carbonylchloride can be synthesized through several methods. One common approach involves the reaction of 1H-indazole with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of phosgene substitutes, such as triphosgene, can also be explored to enhance safety and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indazole-1-carbonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 1H-indazole-1-carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to a hydroxyl group, yielding 1H-indazole-1-methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Amides and Esters: From nucleophilic substitution reactions.
1H-Indazole-1-Carboxylic Acid: From hydrolysis.
1H-Indazole-1-Methanol: From reduction.
Wissenschaftliche Forschungsanwendungen
1H-Indazole-1-carbonylchloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Employed in the synthesis of enzyme inhibitors and receptor modulators for studying biological pathways.
Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1H-indazole-1-carbonylchloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of biologically active compounds, where the indazole core can interact with specific molecular targets, such as enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-1-Carboxylic Acid: Formed by hydrolysis of 1H-indazole-1-carbonylchloride, it shares the indazole core but lacks the reactive carbonyl chloride group.
1H-Indazole-1-Methanol: A reduction product, it also retains the indazole structure but with a hydroxyl group instead of a carbonyl chloride.
2H-Indazole: A structural isomer with different reactivity and applications.
Uniqueness: this compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations
Eigenschaften
Molekularformel |
C8H5ClN2O |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
indazole-1-carbonyl chloride |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)11-7-4-2-1-3-6(7)5-10-11/h1-5H |
InChI-Schlüssel |
MPLONQNKODOGEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN2C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


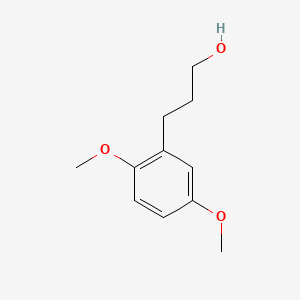
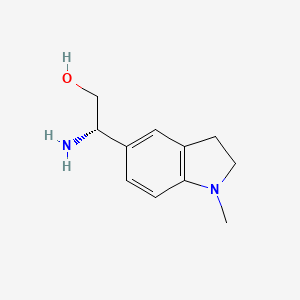
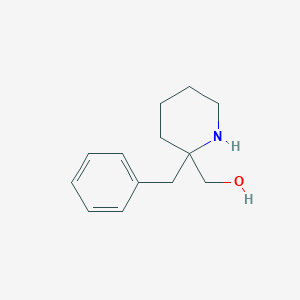

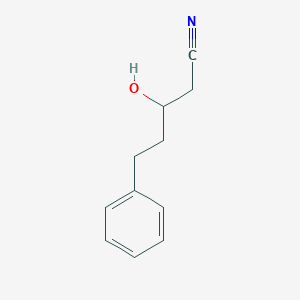
![2-[3-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13609527.png)
![3lambda4-Thia-6-azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13609532.png)

aminedihydrochloride](/img/structure/B13609549.png)

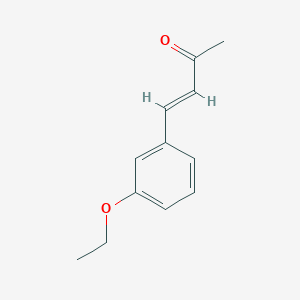

![N-[3-(3-aminopropoxy)propyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13609568.png)
